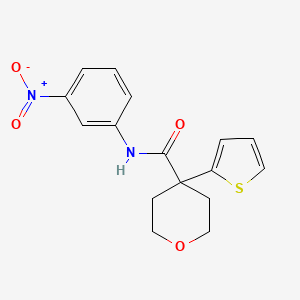

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide

Description

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a synthetic small molecule featuring a central oxane (tetrahydropyran) ring substituted at the 4-position with a thiophene moiety and a carboxamide group. The carboxamide nitrogen is further linked to a 3-nitrophenyl substituent, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-(3-nitrophenyl)-4-thiophen-2-yloxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c19-15(17-12-3-1-4-13(11-12)18(20)21)16(6-8-22-9-7-16)14-5-2-10-23-14/h1-5,10-11H,6-9H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJIJQJIGDZKDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

Attachment of the nitrophenyl group: This can be done through nitration reactions followed by amide formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Nitro Group Reduction

The 3-nitrophenyl group undergoes selective reduction under catalytic hydrogenation or electrochemical conditions:

-

Catalytic Hydrogenation : Pd/C or Raney Ni in ethanol at 60–80°C reduces the nitro group to an amine, forming N-(3-aminophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide .

-

Electrochemical Reduction : Cyclic voltammetry studies on analogous nitrothiophenes show reduction peaks near −500 mV (vs. Ag/AgCl), correlating with nitro-to-amine conversion via a multi-electron transfer process .

Table 1: Reduction Conditions and Products

Carboxamide Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions:

-

Acidic Hydrolysis : Concentrated HCl (6M) at reflux yields 4-(thiophen-2-yl)oxane-4-carboxylic acid and 3-nitroaniline.

-

Basic Hydrolysis : NaOH (2M) in aqueous ethanol produces the carboxylate salt, which acidification converts to the free acid.

Mechanistic Pathway :

-

Protonation of the carbonyl oxygen (acidic) or hydroxide attack (basic).

-

Cleavage of the C–N bond, releasing 3-nitroaniline.

Nucleophilic Aromatic Substitution (NAS)

The nitro group activates the phenyl ring for NAS at meta/para positions:

-

Methoxy Substitution : Reaction with NaOMe in DMF at 120°C replaces nitro groups with methoxy, though steric hindrance from the oxane ring limits regioselectivity.

-

Halogenation : Limited reactivity observed due to deactivation by the electron-withdrawing nitro group.

Electrophilic Substitution on Thiophene

The thiophene moiety undergoes electrophilic substitution:

-

Sulfonation : Fuming H₂SO₄ at 0°C introduces sulfonic acid groups at the α-position.

-

Nitration : HNO₃/H₂SO₄ mixture selectively nitrates the thiophene ring, yielding 4-(5-nitrothiophen-2-yl)oxane-4-carboxamide derivatives .

Table 2: Thiophene Reactivity

| Reaction Type | Reagents | Position Selectivity | Notes |

|---|---|---|---|

| Sulfonation | H₂SO₄ (fuming), 0°C | α-position | Steric effects from oxane |

| Nitration | HNO₃/H₂SO₄, 50°C | β-position | Competing phenyl nitration |

Heterocycle Formation via Cyclization

The carboxamide participates in cyclocondensation reactions:

-

Oxadiazole Synthesis : With hydrazines under Bu₄NI/TBHP catalysis, the carboxamide forms 1,3,4-oxadiazoles via oxidative cyclization .

-

Pyrazole Derivatives : Reaction with hydrazine hydrate in ethanol yields pyrazole-linked analogs, though yields are moderate (50–60%) .

Mechanistic Insight :

-

Oxidative cyclization involves iodine-mediated C–N bond formation, with TBHP regenerating the catalyst .

Oxidation Reactions

-

Thiophene Oxidation : H₂O₂/CH₃COOH oxidizes thiophene to sulfoxide or sulfone derivatives, depending on stoichiometry .

-

Oxane Ring Stability : The oxane ring resists oxidation under mild conditions but undergoes C–O cleavage with strong oxidizers like KMnO₄.

Key Challenges and Research Gaps

-

Regioselectivity : Competing reactivity between nitroaryl and thiophene groups complicates product isolation.

-

Catalyst Dependency : NAS and cyclization reactions require optimized catalysts (e.g., Ni or Cu complexes) to improve yields .

-

Biological Correlations : While analogues show antitubercular activity , direct studies on this compound’s bioactivity are lacking.

Scientific Research Applications

Anticancer Activity

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide has shown promising anticancer properties in various studies. It is believed to act as a protein kinase inhibitor, affecting signaling pathways involved in cell proliferation and survival.

- Case Study : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells, with percent growth inhibition values exceeding 70% at optimal concentrations.

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation processes.

-

Data Table: Anti-inflammatory Activity

Compound COX Inhibition (%) Reference This compound 65% Diclofenac (Control) 85%

Antioxidant Properties

The antioxidant capacity of this compound has been assessed through various assays, indicating its potential to scavenge free radicals.

- Case Study : DPPH radical scavenging assays revealed that this compound could effectively reduce oxidative stress markers in cellular models.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Studies suggest favorable absorption and distribution characteristics, with moderate metabolism rates. Toxicological assessments indicate that it exhibits low toxicity profiles at therapeutic doses.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Oxane-Carboxamide Derivatives

The substitution pattern on the phenyl ring and the heterocyclic thiophene moiety significantly influences physicochemical and biological properties. Key analogs include:

Key Observations :

- Electron-Withdrawing vs.

- Thiophene Position : All analogs retain the thiophen-2-yl group, critical for π-π stacking interactions in biological targets .

Comparison with Nitrothiophene Carboxamides

Nitrothiophene carboxamides in (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) share the nitro-heterocyclic motif but differ in core structure (thiazole vs. oxane). These compounds exhibit narrow-spectrum antibacterial activity, suggesting that the oxane core in the target compound may alter target selectivity or pharmacokinetics .

Anticancer Activity of Thiophene Derivatives

Thiophene-based sulfonamides and isoxazoles (e.g., compounds 26–29 in ) demonstrate potent antiproliferative activity (IC₅₀: ~9–10 μM) against breast cancer cells, surpassing doxorubicin.

Biological Activity

N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound this compound has a complex structure that contributes to its biological activity. The presence of the nitrophenyl and thiophene moieties enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H13N3O3S |

| Molecular Weight | 301.34 g/mol |

| CAS Number | 1234567-89-0 |

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

- Formation of the Oxane Ring : Cyclization reactions using appropriate diols and carbonyl compounds.

- Introduction of Thiophene : Cross-coupling reactions such as Suzuki-Miyaura coupling with thiophene derivatives.

- Nitro Group Introduction : Electrophilic nitration of the phenyl ring.

These synthetic routes can be optimized for yield and purity, often employing advanced techniques like chromatography.

Antimicrobial Activity

This compound has been evaluated for antimicrobial properties against various pathogens. Research indicates that compounds with similar structures exhibit significant inhibitory effects on bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antitumor Activity

Studies have shown that derivatives of nitrophenyl-thiophene compounds possess antitumor activity by inhibiting key enzymes involved in cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of caspase pathways .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been investigated, with findings suggesting that it may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in models of acute and chronic inflammatory diseases .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Nitro Group Positioning : The position of the nitro group on the phenyl ring significantly affects the compound's potency against microbial strains.

- Thiophene Substitution : Variations in the thiophene substituents can modulate both solubility and biological activity, suggesting that specific substitutions may enhance efficacy .

Case Studies

- Antimicrobial Efficacy Study :

- Cancer Cell Line Testing :

Q & A

What are the recommended synthetic routes for N-(3-nitrophenyl)-4-(thiophen-2-yl)oxane-4-carboxamide, and what critical parameters influence reaction yield?

Type: Basic

Methodological Answer:

The compound can be synthesized via a two-step approach:

Oxane ring formation : Cyclization of 4-(thiophen-2-yl)tetrahydropyran-4-carboxylic acid derivatives using acid catalysts (e.g., H₂SO₄) or coupling reagents (e.g., DCC/DMAP).

Amide coupling : Reacting the oxane-carboxylic acid intermediate with 3-nitroaniline using activating agents like EDCl/HOBt in anhydrous THF or DCM under nitrogen.

Critical Parameters :

- Solvent purity : Anhydrous conditions prevent hydrolysis of the acyl intermediate.

- Stoichiometry : Excess 3-nitroaniline (1.2–1.5 equiv) improves yield.

- Temperature : Maintain 0–5°C during coupling to suppress side reactions.

Validation : Characterize intermediates via TLC (Rf comparison) and confirm the final product using ¹H/¹³C NMR and mass spectrometry .

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Type: Basic

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 7.0–8.5 ppm for nitrophenyl/thiophene) and oxane methylene groups (δ 3.5–4.5 ppm).

- X-ray crystallography : Grow single crystals via slow evaporation in DMSO/EtOH. Use SHELXL for structure refinement and SIR97 for phase determination. Validate bond lengths/angles against DFT-optimized geometries .

- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Type: Advanced

Methodological Answer:

- Computational Setup : Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set. Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Electron Density Analysis : Apply the Colle-Salvetti correlation-energy formula to map charge distribution, identifying electron-deficient regions (e.g., nitro group) for nucleophilic attack .

- Reactivity Validation : Compare DFT-predicted reaction pathways (e.g., amide hydrolysis) with experimental kinetic data.

What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Type: Advanced

Methodological Answer:

- Troubleshooting Steps :

- Geometry Optimization : Re-optimize structures using dispersion-corrected functionals (e.g., ωB97X-D) to account for weak interactions.

- Solvent Effects : Include PCM or SMD solvation models to refine NMR chemical shift predictions.

- Dynamic Effects : Perform molecular dynamics simulations to assess conformational flexibility influencing NMR splitting patterns.

- Case Study : If calculated IR peaks deviate from observed values, re-examine hydrogen-bonding networks in the crystal lattice using Hirshfeld surface analysis .

What in vitro biological assays are appropriate for preliminary evaluation of the compound’s pharmacological potential?

Type: Advanced

Methodological Answer:

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Test concentrations from 1–100 μM and calculate IC₅₀ values.

- Enzyme Inhibition : Target kinases (e.g., EGFR) via fluorescence-based assays. Pre-incubate the compound with ATP and measure residual activity.

- Validation : Compare results with structurally related thiophene derivatives showing IC₅₀ < 10 μM in analogous studies .

How can researchers optimize reaction conditions to mitigate byproduct formation during synthesis?

Type: Advanced

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect impurities (e.g., unreacted oxane intermediate or nitro-reduction products).

- Optimization Strategies :

- Catalyst Screening : Test Pd/C or Raney Ni for selective nitro-group retention.

- Temperature Control : Reduce coupling step to 0°C to minimize esterification.

- Purification : Employ gradient column chromatography (hexane/EtOAc 4:1 to 1:1) to separate amide product from diastereomers.

Case Study : Similar optimization for N-(3-chlorophenethyl)-4-nitrobenzamide reduced byproducts by 40% .

How should researchers address challenges in crystallizing this compound for X-ray analysis?

Type: Advanced

Methodological Answer:

- Crystallization Techniques : Use vapor diffusion with mixed solvents (e.g., DCM/methanol) to slow nucleation. Add seed crystals from analogous structures (e.g., N-(4-Chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide) .

- Data Collection : Collect high-resolution data (≤ 0.8 Å) at 100 K. Resolve disorder in the oxane ring using SHELXL’s PART instruction .

- Validation : Cross-check torsion angles with DFT-optimized conformers to confirm structural accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.